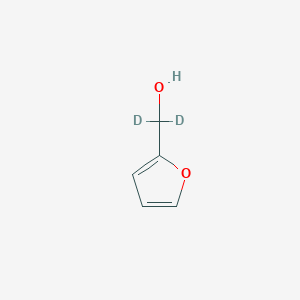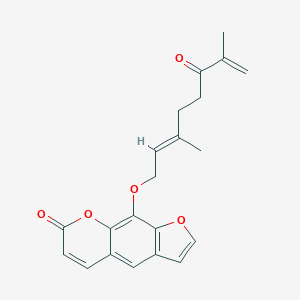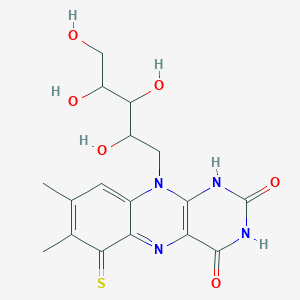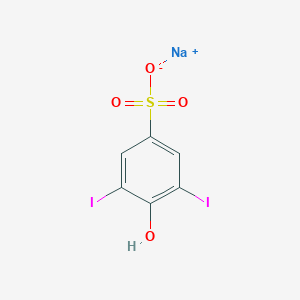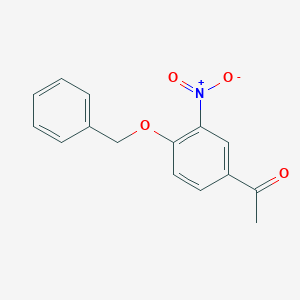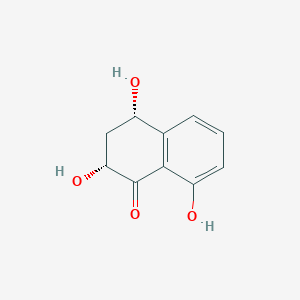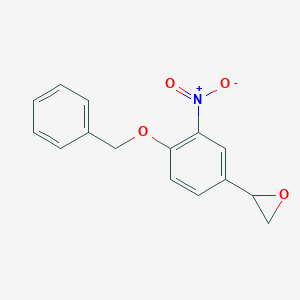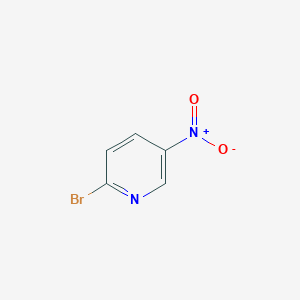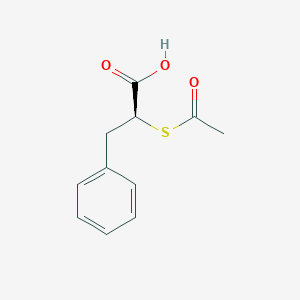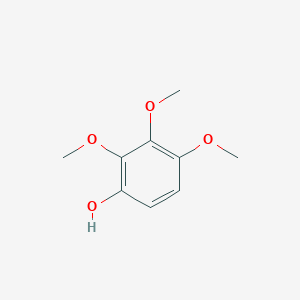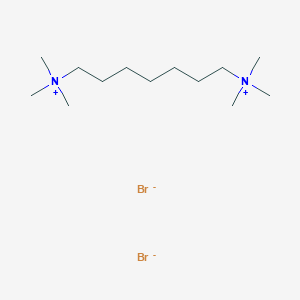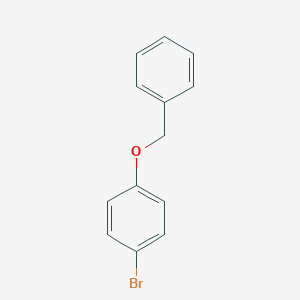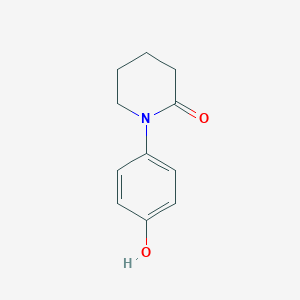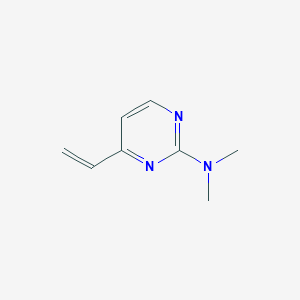
2-Dimethylamino-4-vinylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Dimethylamino-4-vinylpyrimidine (DMVP) is a chemical compound with the molecular formula C9H12N4. DMVP is a pyrimidine derivative that has been extensively studied for its potential applications in scientific research.
Applications De Recherche Scientifique
2-Dimethylamino-4-vinylpyrimidine has been widely used in scientific research due to its unique properties. One of the primary applications of 2-Dimethylamino-4-vinylpyrimidine is as a fluorescent probe for the detection of nucleic acids. 2-Dimethylamino-4-vinylpyrimidine has been shown to selectively bind to DNA and RNA, producing a strong fluorescence signal that can be used for diagnostic purposes. 2-Dimethylamino-4-vinylpyrimidine has also been used as a photosensitizer for the treatment of cancer. In addition, 2-Dimethylamino-4-vinylpyrimidine has been investigated for its potential as a catalyst in organic synthesis reactions.
Mécanisme D'action
The mechanism of action of 2-Dimethylamino-4-vinylpyrimidine is not fully understood, but it is believed to involve the interaction of the pyrimidine ring with nucleic acids. 2-Dimethylamino-4-vinylpyrimidine has been shown to selectively bind to DNA and RNA, producing a strong fluorescence signal. In addition, 2-Dimethylamino-4-vinylpyrimidine has been shown to induce apoptosis in cancer cells, suggesting that it may interfere with DNA replication or repair.
Effets Biochimiques Et Physiologiques
2-Dimethylamino-4-vinylpyrimidine has been shown to have a low toxicity profile and is generally well-tolerated in laboratory animals. However, some studies have reported mild cytotoxic effects at high concentrations. 2-Dimethylamino-4-vinylpyrimidine has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as a chemotherapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 2-Dimethylamino-4-vinylpyrimidine is its high selectivity for nucleic acids, making it a useful tool for the detection of DNA and RNA. 2-Dimethylamino-4-vinylpyrimidine is also relatively easy to synthesize and has a low toxicity profile. However, 2-Dimethylamino-4-vinylpyrimidine is not suitable for use in vivo due to its limited bioavailability and potential cytotoxic effects at high concentrations.
Orientations Futures
There are several future directions for research on 2-Dimethylamino-4-vinylpyrimidine. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the investigation of 2-Dimethylamino-4-vinylpyrimidine as a potential chemotherapeutic agent for the treatment of cancer. Additionally, 2-Dimethylamino-4-vinylpyrimidine could be further explored as a catalyst for organic synthesis reactions. Finally, the development of new fluorescent probes based on 2-Dimethylamino-4-vinylpyrimidine could have important applications in the diagnosis and treatment of diseases.
Méthodes De Synthèse
2-Dimethylamino-4-vinylpyrimidine can be synthesized using a variety of methods, including the reaction of 2,4-dichloropyrimidine with dimethylformamide dimethyl acetal and vinyl magnesium bromide. Another synthesis method involves the reaction of 2,4-dichloropyrimidine with dimethylamine and vinyl magnesium bromide. Both methods have been reported to yield 2-Dimethylamino-4-vinylpyrimidine with high purity and yield.
Propriétés
Numéro CAS |
100383-40-2 |
|---|---|
Nom du produit |
2-Dimethylamino-4-vinylpyrimidine |
Formule moléculaire |
C8H11N3 |
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
4-ethenyl-N,N-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C8H11N3/c1-4-7-5-6-9-8(10-7)11(2)3/h4-6H,1H2,2-3H3 |
Clé InChI |
DCLHFRPXKKDOCW-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC=CC(=N1)C=C |
SMILES canonique |
CN(C)C1=NC=CC(=N1)C=C |
Synonymes |
Pyrimidine, 2-dimethylamino-4-vinyl- (6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



